molecular formula C23H26ClN7O4 B1192184 Avanafil Metabolite M4

Avanafil Metabolite M4

Katalognummer: B1192184
Molekulargewicht: 499.9 g/mol
InChI-Schlüssel: STICMRYZQZNHAV-JKSUJKDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Avanafil und seinen Metaboliten, einschließlich M4, umfasst mehrere Schritte. Die spezifische Syntheseroute für M4 beinhaltet die Hydroxylierung der Muttersubstanz Avanafil, die durch das Cytochrom-P450-3A4-Enzym erleichtert wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Avanafil und seinen Metaboliten beinhaltet in der Regel die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um Verunreinigungen zu überwachen und zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Avanafil-Metabolit M4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Oxidation von Avanafil gebildet wird, ist der Metabolit M4 selbst. Weitere Reaktionen können zur Bildung zusätzlicher Metaboliten führen, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Avanafil-Metabolit M4 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Avanafil-Metabolit M4 beinhaltet die Hemmung von Phosphodiesterase-Typ-5, einem Enzym, das für den Abbau von cyclischem Guanosinmonophosphat im Corpus cavernosum verantwortlich ist . Durch die Hemmung dieses Enzyms trägt M4 dazu bei, den Spiegel von cyclischem Guanosinmonophosphat zu erhöhen, was zu einer verstärkten Vasodilatation und einer verbesserten Erektionsfunktion führt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile of Avanafil Metabolite M4

Avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major metabolites: M4 and M16. The pharmacokinetic properties of these metabolites are crucial for understanding their therapeutic potential.

  • Protein Binding : M4 is highly protein-bound (95.5% to 97.2%), similar to avanafil, which is approximately 99% bound .
  • Inhibitory Potency : The in vitro inhibitory potency of M4 for phosphodiesterase type 5 is approximately 18% that of avanafil, contributing about 4% to the overall pharmacological activity of avanafil .

Erectile Dysfunction

The primary application of avanafil and its metabolites, including M4, is in the treatment of erectile dysfunction. Clinical studies have demonstrated that avanafil is effective in improving erectile function, with M4 contributing to this effect due to its PDE5 inhibitory activity .

Potential Cardiovascular Benefits

Recent studies suggest that PDE5 inhibitors may have cardiovascular benefits beyond treating erectile dysfunction. Given that M4 retains some PDE5 inhibitory activity, it may also contribute to vasodilation effects observed with avanafil. This could lead to potential applications in managing conditions like pulmonary hypertension and other cardiovascular disorders .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of M4 is essential for determining its therapeutic applications:

ParameterAvanafilM4 Metabolite
Protein Binding~99%95.5% - 97.2%
Maximum Concentration (Cmax)1503.82 ng/mLData not specified
Terminal Half-life5 - 17 hoursData not specified
Elimination RouteFeces (62%), Urine (21%)Data not specified

The pharmacokinetic profile indicates that while avanafil is rapidly absorbed, the specific pharmacokinetic parameters for M4 require further investigation .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of avanafil and its metabolites:

  • Efficacy in Elderly Patients : A study focused on elderly patients demonstrated significant improvements in erectile function with avanafil administration, suggesting that M4 may play a role in this population's treatment .
  • Bioequivalence Studies : Research assessing the bioavailability of avanafil compared to generic formulations indicated consistent pharmacokinetic profiles, reinforcing the reliability of M4's contribution to therapeutic effects .
  • Pharmacokinetic Studies : Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided insights into the distribution of both avanafil and its metabolites in biological systems, including brain tissue analysis which suggests potential central nervous system effects .

Biologische Aktivität

Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor approved by the FDA for the treatment of erectile dysfunction, is metabolized primarily in the liver to form several metabolites, with M4 being one of the most significant. This article delves into the biological activity of Avanafil Metabolite M4, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Avanafil and Its Metabolites

Avanafil is predominantly metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major metabolites: M4 and M16. The plasma concentrations of these metabolites are approximately 23% and 29% that of the parent compound, respectively . Among these, M4 is notable for its biological activity:

  • Inhibitory Potency : The M4 metabolite exhibits an in vitro inhibitory potency for PDE5 that is about 18% of that of avanafil itself, contributing approximately 4% to the total pharmacological activity .
  • Protein Binding : M4 is highly protein-bound in plasma, with binding rates ranging from 95.5% to 97.2%, which affects its distribution and efficacy .

Pharmacokinetics and Metabolism

The pharmacokinetics of avanafil and its metabolites are crucial for understanding their biological activity:

  • Absorption and Distribution : After oral administration, avanafil is rapidly absorbed, with a median time to maximum plasma concentration (TmaxT_{max}) of 30-45 minutes in fasting conditions . The distribution volume for avanafil ranges from 47 to 83 L .
  • Elimination : Approximately 62% of the administered dose is excreted in feces and about 21% in urine as metabolites .
  • Half-life : The elimination half-life varies between studies but generally falls within the range of 5 to 17 hours .

The primary mechanism through which M4 exerts its effects involves the inhibition of PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing erectile function. The specific biological activities include:

  • Vasodilation : By inhibiting PDE5, M4 enhances blood flow to the corpus cavernosum during sexual stimulation.
  • Potential CNS Effects : Some studies suggest that PDE5 inhibitors can cross the blood-brain barrier, indicating potential central nervous system effects .

Comparative Data on Metabolites

The following table summarizes key characteristics of Avanafil and its major metabolites:

CharacteristicAvanafilMetabolite M4Metabolite M16
Plasma ConcentrationN/A~23%~29%
Inhibitory Potency (PDE5)100%~18%Inactive
Contribution to Activity100%~4%0%
Protein Binding~99%~95.5-97.2%~81.2-85.7%
Route of EliminationFeces (62%), Urine (21%)N/AN/A

Case Studies and Clinical Findings

Several clinical studies have explored the efficacy and safety profile of avanafil and its metabolites:

  • Efficacy in Different Populations : Clinical trials have indicated that avanafil is effective across various age groups, including elderly patients with erectile dysfunction. Studies show no significant differences in pharmacokinetics between younger and older adults .
  • Impact on Hepatic Impairment : Research indicates that mild hepatic impairment does not significantly alter the exposure levels to avanafil or its metabolites, suggesting a favorable safety profile for patients with liver conditions .
  • Adverse Effects : Common adverse effects reported include upper respiratory infections and nasopharyngitis; however, these are generally mild .

Eigenschaften

Molekularformel

C23H26ClN7O4

Molekulargewicht

499.9 g/mol

IUPAC-Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1

InChI-Schlüssel

STICMRYZQZNHAV-JKSUJKDBSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

Isomerische SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@@H](C[C@H]4CO)O)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Avanafil metabolite M4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avanafil Metabolite M4
Reactant of Route 2
Avanafil Metabolite M4
Reactant of Route 3
Reactant of Route 3
Avanafil Metabolite M4
Reactant of Route 4
Avanafil Metabolite M4
Reactant of Route 5
Reactant of Route 5
Avanafil Metabolite M4
Reactant of Route 6
Avanafil Metabolite M4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.